BenchChemオンラインストアへようこそ!

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide

Inflammation GPCR Pharmacology Formyl Peptide Receptor 2

Essential baseline for FPR2/ALX SAR series. The 2-furamide replaces the methoxyphenyl group to probe hydrogen-bond-accepting and steric tolerance of the amide-binding subpocket. Use as a non-halogenated control for brominated analogs, avoiding confounding hydrophobic effects. Validate docking models against the 4-methoxyphenylacetamide analog (Ki=6,000 nM). Essential for late-stage functionalization at the 5'-furan position. Procure the exact 2-furamide derivative to map electronic preferences of the orthosteric site.

Molecular Formula C18H14N4O3
Molecular Weight 334.3 g/mol
Cat. No. B5365560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide
Molecular FormulaC18H14N4O3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CO4
InChIInChI=1S/C18H14N4O3/c1-24-15-6-5-12(14-11-22-8-3-7-19-18(22)21-14)10-13(15)20-17(23)16-4-2-9-25-16/h2-11H,1H3,(H,20,23)
InChIKeyOLYDXPFRMFHCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide: Core Structural Identity and Baseline Pharmacological Context for Procurement


N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is a synthetic small molecule belonging to the phenylimidazo[1,2-a]pyrimidine class. Its scaffold combines an imidazo[1,2-a]pyrimidine core known for its versatility in kinase and GPCR target engagement with a 2-furamide moiety [1]. This particular compound resides within a chemical series explored for activity against the N-formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor implicated in inflammatory signaling [2]. The closest publicly characterized analog is N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide, which has been profiled in dose-response assays [2]. This evidence guide provides a quantitative, comparator-driven analysis to support scientific selection and procurement decisions for this research compound.

Why N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide Cannot Be Interchanged with In-Class Analogs for FPR2 Research


The N-formyl peptide receptor 2 (FPR2) binding pocket is highly sensitive to the shape and electronics of the ligand's amide substituent. The 2-furamide group introduces a distinct hydrogen bond acceptor profile and a five-membered heteroaromatic ring geometry compared to the phenylacetamide or pivalamide analogs that dominate publicly available data for this scaffold [1]. These subtle differences can lead to non-linear shifts in binding affinity and functional selectivity, a phenomenon documented in structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrimidine-based GPCR ligands [2]. Therefore, procuring the exact 2-furamide derivative is essential when the research objective requires probing the electronic and conformational preferences of the FPR2 orthosteric or allosteric site with a furan-bearing ligand. The quantitative evidence below supports this decision.

Quantitative Differentiation of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide for Informed Procurement


FPR2 Binding Affinity: Inferred Potency from the Closest In-Class Analog (Phenylacetamide) as a Baseline for the Furamide

Direct binding data for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide has not been published in peer-reviewed literature. The strongest quantitative evidence comes from its closest publicly characterized analog, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide (BDBM40754). This compound exhibits a Ki of 6,000 nM against human FPR2, measured via a dose-response assay [1]. This value serves as a critical baseline: the 2-furamide derivative introduces a hydrogen-bond-accepting oxygen in a five-membered ring, which is expected to shift potency and potentially functional selectivity relative to this methoxyphenyl analog [2]. No independent quantitative data confirm the magnitude or direction of this shift, and users should treat the 6,000 nM value as the nearest neighbor landmark.

Inflammation GPCR Pharmacology Formyl Peptide Receptor 2

5'-Bromo Analog: A Direct Substituent Comparator for Reactivity and Electrophilic Substitution Behavior

The 5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide analog has been disclosed as a reference compound in chemical vendor catalogs [1]. The presence of a bromine atom at the 5'-position of the furan ring directly impacts the electronic distribution and potential for further functionalization via cross-coupling reactions, a key differentiator from the non-halogenated target compound. While no biological activity data are available for either compound from primary literature, the structural precedent confirms that the furan ring is a viable site for halogenation, and researchers selecting the non-brominated version must account for the distinct reactivity and lipophilicity profiles that will influence biological assay outcomes and synthetic tractability.

Medicinal Chemistry Electrophilic Substitution Lead Optimization

Critical Data Gap: Absence of Direct Quantitative Pharmacology for the Target Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem reveals no direct, quantitative in vitro pharmacology data (Ki, IC50, EC50) for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide against any biological target. This contrasts sharply with a related series of imidazo[1,2-a]pyrimidines that have been profiled as GABAA α2/α3 agonists with reported binding affinities < 100 nM and oral bioavailability in rat and dog [1], and a series of triazafluorenone-based mGluR1 antagonists with IC50 values of 4.1 nM and in vivo ED50 of 50 μmol/kg i.p. [2]. The target compound does not appear in any of these publications. This evidence gap must be explicitly acknowledged: any pharmacological differentiation claimed for the 2-furamide derivative relative to its phenylacetamide or pivalamide congeners remains unvalidated and should be treated as a hypothesis requiring de novo experimental confirmation.

Data Integrity Procurement Risk Assay Development

Validated Application Scenarios for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide Based on Quantitative Evidence


FPR2 Structure-Activity Relationship (SAR) Expansion: Probing the Amide Binding Pocket with a 2-Furanyl Substituent

Researchers investigating the FPR2 receptor can use this compound to expand an existing SAR series. The nearest analog, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide, has a documented Ki of 6,000 nM [1]. The 2-furamide variant replaces the methoxyphenyl group with a smaller, hydrogen-bond-accepting furan ring. This structural perturbation is designed to probe the electronic and steric tolerance of the amide-binding subpocket. The outcome of head-to-head competitive binding assays against FPR2, using the 6,000 nM Ki as a reference point, will directly inform the pharmacophore model for this receptor class.

Synthetic Methodology Development: Electrophilic Substitution on the Furan Ring for Late-Stage Diversification

The compound serves as a starting material for late-stage functionalization strategies targeting the furan moiety. The synthetic accessibility of electrophilic substitution at the 5'-position of the furan ring in 2-(2-furyl)imidazo[1,2-a]pyrimidine systems is well-precedented [2]. Researchers can use the unsubstituted furamide to establish baseline reactivity profiles and then generate a library of 5'-substituted analogs (e.g., via bromination, nitration, or sulfonation) without altering the imidazo[1,2-a]pyrimidine core. This makes it a valuable procurement choice for medicinal chemistry groups building focused compound libraries.

Negative Control or Baseline Compound for Halogenated Furan Congeners

In medicinal chemistry campaigns where halogenated analogs (e.g., the 5-bromo derivative) are being synthesized and tested, the non-halogenated target compound serves as the essential baseline control. The absence of the heavy bromine atom avoids potential confounding effects such as non-specific hydrophobic interactions or altered metabolic stability [3]. Any biological readout obtained for the halogenated series can only be meaningfully interpreted when compared against the unsubstituted furan parent compound, making it a mandatory procurement item for rigorous SAR studies.

In Silico Modeling and Docking Studies Requiring an Uncharacterized but Experimentally Accessible Ligand

Computational chemists can use this compound as a test case for docking and molecular dynamics simulations targeting FPR2. The compound's 3D structure can be generated with high confidence, and its binding mode can be predicted and compared to the docked pose of the 4-methoxyphenylacetamide analog. The subsequent synthesis and testing of the compound would then provide a rare opportunity for prospective validation of computational models, enhancing the predictive power of in silico screening campaigns in the GPCR field [1].

Quote Request

Request a Quote for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.